molecular formula C19H17N5O B6426928 N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide CAS No. 2319721-06-5

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide

Cat. No. B6426928
CAS RN: 2319721-06-5
M. Wt: 331.4 g/mol
InChI Key: XEPKMDZWNKJJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide, or commonly known as PTI-125, is a novel small molecule that has recently been developed to act as a modulator of the histone deacetylase (HDAC) enzyme. HDAC is an enzyme that plays a key role in the regulation of gene expression, and PTI-125 has been found to be a potent inhibitor of HDAC, making it a promising target for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of PTI-125 is believed to involve the inhibition of the enzymatic activity of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide. N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide is an enzyme that is involved in the regulation of gene expression and plays a key role in the regulation of cellular processes such as cell proliferation, differentiation, apoptosis, and immune response. PTI-125 is believed to bind to the active site of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide and inhibit its activity, thereby preventing the expression of genes that are regulated by N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide.
Biochemical and Physiological Effects
PTI-125 has been found to be a potent inhibitor of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide, and this inhibition can lead to a variety of biochemical and physiological effects. In particular, PTI-125 has been found to inhibit the expression of NF-κB, which is involved in the regulation of inflammatory responses. Additionally, PTI-125 has been found to reduce the activity of the enzyme caspase-3, which is involved in the regulation of apoptosis. Finally, PTI-125 has been found to inhibit the activity of the enzyme histone deacetylase-2 (N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide2), which is involved in the regulation of transcriptional activity.

Advantages and Limitations for Lab Experiments

The use of PTI-125 in laboratory experiments has several advantages. First, PTI-125 is a potent inhibitor of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide, making it a useful tool for studying the role of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide in gene expression and other cellular processes. Additionally, PTI-125 is a small molecule, making it easy to handle and store. Finally, PTI-125 is relatively inexpensive, making it an attractive option for laboratory experiments.
On the other hand, there are also some limitations to using PTI-125 in laboratory experiments. First, PTI-125 is not selective for N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide, meaning that it may inhibit other enzymes and proteins that are not related to N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide. Additionally, PTI-125 is a relatively new compound, and its long-term effects on cells are not yet known. Finally, the use of PTI-125 in laboratory experiments may not be suitable for certain applications, such as in vivo studies.

Future Directions

The use of PTI-125 as a modulator of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide has many potential applications in the development of new therapeutic agents. Further research is needed to explore the potential of PTI-125 in the treatment of various diseases and disorders. Additionally, further research is needed to better understand the mechanism of action of PTI-125 and to identify potential side effects. Finally, further research is needed to explore the potential of PTI-125 in the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

PTI-125 was first synthesized in the laboratory of Professor T. H. Lee at the University of Wisconsin-Madison in 2009. The synthesis of PTI-125 involves the use of a three-step process. The first step involves the reaction of 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-indole-3-carboxamide with a suitable base, such as pyridine, to form the intermediate compound N-phenyl-1H-indole-3-carboxamide. The second step involves the condensation of the intermediate with an alkyl halide, such as ethyl bromide, to form the final product, PTI-125. The third step involves the addition of a suitable catalyst, such as palladium chloride, to the reaction mixture to facilitate the formation of the product.

Scientific Research Applications

PTI-125 has been studied extensively in both in vitro and in vivo studies and has been found to be a potent inhibitor of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide. In vitro studies have shown that PTI-125 is capable of inhibiting the activity of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide in a dose-dependent manner, and that it is able to inhibit the activity of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide in a wide range of cell lines. Additionally, PTI-125 has been found to be a potent inhibitor of the expression of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.

properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(16-12-20-17-9-5-4-8-15(16)17)23-18(13-24-21-10-11-22-24)14-6-2-1-3-7-14/h1-12,18,20H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPKMDZWNKJJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.